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Compound of Interest

Compound Name: 3-Bromo-5-phenoxypyridine

Cat. No.: B1290746 Get Quote

This guide provides a comprehensive comparison of spectroscopic data for validating the

chemical structure of 3-Bromo-5-phenoxypyridine. By leveraging Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can

unequivocally confirm its molecular framework. For comparative analysis, we include data for

two structurally related alternatives: 3,5-dibromopyridine and 3-phenoxypyridine. This

document is intended for researchers, scientists, and professionals in drug development who

require robust methods for structural elucidation.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3-Bromo-5-phenoxypyridine
and its structural analogs. The data for 3-Bromo-5-phenoxypyridine is predicted based on

established spectroscopic principles and comparison with the alternatives, while the data for

the alternatives is based on experimental findings.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
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Compound
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

3-Bromo-5-

phenoxypyridine
~8.35 d ~2.0 H-2

~8.25 d ~2.0 H-6

~7.50 t ~2.0 H-4

~7.40 t ~7.8 Phenyl H (meta)

~7.20 t ~7.4 Phenyl H (para)

~7.05 d ~7.8 Phenyl H (ortho)

3,5-

Dibromopyridine
8.61 d 2.0 H-2, H-6[1]

8.01 t 2.0 H-4[1]

3-

Phenoxypyridine
~8.40 m - H-2, H-6

~7.45-7.20 m -
Phenyl H & H-4,

H-5

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
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Compound Chemical Shift (δ) ppm Assignment

3-Bromo-5-phenoxypyridine ~156.0 C-O (Py)

~155.8 C-O (Ph)

~146.0 C-2

~142.0 C-6

~130.0 Phenyl C (meta)

~125.0 Phenyl C (para)

~122.0 C-4

~120.0 Phenyl C (ortho)

~118.0 C-Br

3,5-Dibromopyridine ~150.1 C-2, C-6

~141.6 C-4

~121.3 C-3, C-5

3-Phenoxypyridine ~157.1 C-O (Py)

~155.9 C-O (Ph)

~143.2 C-2, C-6

~130.0 Phenyl C (meta)

~124.5 Phenyl C (para)

~123.8 C-4, C-5

~119.5 Phenyl C (ortho)

Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)
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Compound Wavenumber (cm⁻¹) Functional Group

3-Bromo-5-phenoxypyridine ~3100-3000 Aromatic C-H Stretch

~1580-1450 C=C & C=N Ring Stretch

~1240 Aryl Ether C-O Stretch

~1100-1000 C-H in-plane bend

~800-700 C-H out-of-plane bend

~600-500 C-Br Stretch

3,5-Dibromopyridine ~3080-3040 Aromatic C-H Stretch[2]

~1560, 1450, 1400 C=C & C=N Ring Stretch[2]

~1100, 1010 C-H in-plane bend[2]

~580 C-Br Stretch[2]

3-Phenoxypyridine ~3100-3000 Aromatic C-H Stretch

~1580-1470 C=C & C=N Ring Stretch

~1230 Aryl Ether C-O Stretch

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

[M]⁺ (m/z)
Key Fragment
Ions (m/z)

3-Bromo-5-

phenoxypyridine
C₁₁H₈BrNO 250.09 249/251

170 ([M-Br]⁺),

142, 93, 77

3,5-

Dibromopyridine
C₅H₃Br₂N 236.89 235/237/239

156/158 ([M-

Br]⁺), 77 ([M-

2Br]⁺)[3]

3-

Phenoxypyridine
C₁₁H₉NO 171.20 171 142, 93, 77
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Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a clean vial. For ¹³C NMR, a more concentrated solution

may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

Filtration: Filter the solution through a pipette with a small plug of glass wool directly into a

clean NMR tube to remove any particulate matter. The sample height in the tube should be

approximately 4-5 cm.

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is

used to lock onto the deuterium signal of the solvent, and the magnetic field is shimmed to

achieve homogeneity.[4]

¹H NMR Acquisition: A standard one-pulse experiment is typically used. For quantitative

results, ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1

relaxation time).

¹³C NMR Acquisition: A proton-decoupled experiment is standard to simplify the spectrum to

single lines for each unique carbon.[5][6] DEPT (Distortionless Enhancement by Polarization

Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[6][7]

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

generate the spectrum. The spectrum is then phased, baseline corrected, and referenced

(e.g., to residual solvent signals or TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (a few

milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[8]

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow

the solvent to evaporate, leaving a thin film of the solid compound on the plate.[8]
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Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.[8]

Record a background spectrum of the empty instrument first. Then, acquire the sample

spectrum. The instrument measures the absorption of infrared radiation at different

frequencies.[9]

Data Analysis: The resulting spectrum plots transmittance or absorbance versus

wavenumber (cm⁻¹). Characteristic absorption bands are identified and correlated with

specific functional groups in the molecule.[9]

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile

solvent such as methanol or acetonitrile.[10] Ensure the sample is free of non-volatile salts

or buffers.[10]

Introduction and Ionization: Introduce the sample into the mass spectrometer. For a volatile

compound like this, electron ionization (EI) is a common method. In EI, high-energy

electrons bombard the sample molecules, causing them to ionize and fragment.[11][12]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

[11][13]

Detection and Spectrum Generation: A detector records the abundance of ions at each m/z

value. This information is compiled into a mass spectrum, which is a plot of relative intensity

versus m/z.

Data Interpretation: The peak with the highest m/z value typically corresponds to the

molecular ion ([M]⁺), which provides the molecular weight. The fragmentation pattern gives

clues about the molecule's structure. The presence of bromine is confirmed by the

characteristic isotopic pattern of the molecular ion peak (M and M+2 peaks in an

approximate 1:1 ratio).[14]

Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of 3-Bromo-5-
phenoxypyridine using the described spectroscopic methods.
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Structural Validation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://nmr.chem.ox.ac.uk/files/organic-nmr-quick-guidepdf
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.amherst.edu/system/files/media/1449/Exp11.pdf
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://m.youtube.com/watch?v=HiluEuwgJhw
https://fiveable.me/organic-chemistry-ii/unit-1/mass-spectrometry-ms/study-guide/12bu6Au6d8xoPjBG
https://www.benchchem.com/pdf/A_Comprehensive_Spectroscopic_Analysis_of_2_Bromo_3_methoxypyridine_A_Comparative_Guide.pdf
https://www.benchchem.com/product/b1290746#validating-the-structure-of-3-bromo-5-phenoxypyridine-via-spectroscopy
https://www.benchchem.com/product/b1290746#validating-the-structure-of-3-bromo-5-phenoxypyridine-via-spectroscopy
https://www.benchchem.com/product/b1290746#validating-the-structure-of-3-bromo-5-phenoxypyridine-via-spectroscopy
https://www.benchchem.com/product/b1290746#validating-the-structure-of-3-bromo-5-phenoxypyridine-via-spectroscopy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1290746?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

